An In-depth Technical Guide to the Chemical Properties of N,N'-Dimethyl-1,6-hexanediamine
An In-depth Technical Guide to the Chemical Properties of N,N'-Dimethyl-1,6-hexanediamine
Foreword
N,N'-Dimethyl-1,6-hexanediamine, a seemingly simple aliphatic diamine, presents a fascinating case study in the profound impact of molecular structure on chemical reactivity and utility. To the discerning eye of a researcher or drug development professional, it is not merely a linear chain with two secondary amine functionalities. It is a versatile building block, a flexible linker, and a reactive monomer whose properties can be finely tuned for a multitude of applications. This guide aims to provide a comprehensive technical overview of N,N'-Dimethyl-1,6-hexanediamine, moving beyond a superficial listing of properties to delve into the mechanistic underpinnings of its behavior and its practical application in a laboratory and industrial setting. Our exploration will be grounded in established scientific principles and supported by empirical data, offering both foundational knowledge and actionable insights.
Molecular Identity and Physicochemical Characteristics
N,N'-Dimethyl-1,6-hexanediamine, also known by synonyms such as 1,6-Bis(methylamino)hexane and N,N'-Dimethyl-1,6-diaminohexane[1][2][3], is an organic compound with the linear formula CH₃NH(CH₂)₆NHCH₃[4]. Its fundamental identity is defined by a six-carbon aliphatic chain (a hexamethylene group) flanked by two secondary amine groups, each bearing a methyl substituent. This unique architecture is the primary determinant of its chemical personality.
Core Physicochemical Data
A summary of the key physical and chemical properties of N,N'-Dimethyl-1,6-hexanediamine is presented below for rapid reference. These values are critical for predicting its behavior in various experimental setups and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₂₀N₂ | [1][3][5] |
| Molecular Weight | 144.26 g/mol | [1][3][4] |
| CAS Number | 13093-04-4 | [1][3][4][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][7] |
| Melting Point | 15-18 °C (lit.) | [4][5][6][7][8] |
| Boiling Point | 96 °C at 14 mmHg (lit.) | [4][5][6][7][8] |
| Density | 0.807 g/mL at 25 °C (lit.) | [4][6][7][8] |
| Refractive Index (n20/D) | 1.447 (lit.) | [4][6][7][8] |
| Flash Point | 86 °C (186.8 °F) - closed cup |
Structural Elucidation: A Spectroscopic Perspective
The unambiguous confirmation of the structure of N,N'-Dimethyl-1,6-hexanediamine is paramount in any research endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, providing a detailed map of the carbon and hydrogen environments within the molecule.[9]
A typical ¹H NMR spectrum would reveal distinct signals for the N-methyl protons and the various methylene protons of the hexamethylene chain. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, a ¹³C NMR spectrum would display characteristic peaks for the methyl carbons and the carbons of the aliphatic backbone.
Reactivity and Mechanistic Insights
The chemical behavior of N,N'-Dimethyl-1,6-hexanediamine is dominated by the nucleophilic character of its secondary amine groups.[9] The lone pair of electrons on each nitrogen atom readily participates in reactions with electrophilic centers, making it a valuable reagent in organic synthesis.
Nucleophilicity and Steric Considerations
The methyl groups attached to the nitrogen atoms introduce a degree of steric hindrance compared to its unsubstituted counterpart, 1,6-hexanediamine.[9] While this steric bulk can modulate its reactivity, particularly with sterically demanding electrophiles, it does not significantly diminish its overall nucleophilic potency for a wide range of substrates.[9] The flexibility of the hexamethylene spacer allows the amine groups to orient themselves favorably for reaction.
Key Reaction Pathways
N,N'-Dimethyl-1,6-hexanediamine participates in a variety of chemical transformations, including:
-
N-Alkylation and N,N'-Dialkylation: The secondary amine groups are susceptible to further alkylation with agents like alkyl halides. This reaction is foundational for synthesizing quaternary ammonium compounds and other substituted diamines.[9]
-
Carbamate Functionalization: It can react with compounds such as propylene carbonate to form hydroxyurethanes.[4][6][7][8] This chemistry is relevant in the synthesis of non-isocyanate polyurethanes.
-
Nucleophilic Addition: The diamine undergoes nucleophilic addition reactions, for instance, with epoxides like diglycidyl adipate. This particular reaction leads to the formation of degradable poly(amino alcohol ester) polymers, which have shown potential in gene transfection applications.[4][6][7][8][9]
Caption: Key reaction pathways of N,N'-Dimethyl-1,6-hexanediamine.
Applications in Research and Development
The unique combination of a flexible spacer and reactive secondary amine groups makes N,N'-Dimethyl-1,6-hexanediamine a valuable tool in several areas of scientific research and drug development.
Polymer Science
In polymer chemistry, it serves as a monomer or a curing agent in the synthesis of polyamides, polyurethanes, and epoxy resins.[9] The incorporation of this diamine into a polymer backbone can significantly influence the material's thermal and mechanical properties. For example, its use in the synthesis of N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) has been explored for dental resin applications, where it acts as both a co-initiator and a reactive diluent.[4][6][7][8]
Organic and Supramolecular Chemistry
As a bifunctional molecule, it is an excellent building block for constructing more complex molecular architectures.[9] Its applications in this domain include the synthesis of:
-
Macrocyclic compounds: The diamine can be used to form large ring structures.[9]
-
Ligands for metal coordination: The nitrogen atoms can coordinate with metal ions to form stable complexes.[9]
-
Dimeric drug candidates: The hexamethylene chain acts as a flexible linker to connect two pharmacophores.[9]
Gene Delivery
The ability of N,N'-Dimethyl-1,6-hexanediamine to form cationic structures upon protonation makes it a candidate for applications in gene delivery.[9] Its incorporation into cationic lipids or polymers can facilitate the condensation of negatively charged nucleic acids (like DNA and RNA) and promote their uptake into cells.[9]
Caption: Applications of N,N'-Dimethyl-1,6-hexanediamine.
Experimental Protocols: Handling and Characterization
Safe Handling and Storage
N,N'-Dimethyl-1,6-hexanediamine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, stringent safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10] In case of insufficient ventilation, use a suitable respirator.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[11]
Protocol for ¹H NMR Characterization
The following is a general protocol for obtaining a ¹H NMR spectrum of N,N'-Dimethyl-1,6-hexanediamine for structural verification.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N,N'-Dimethyl-1,6-hexanediamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Analyze the chemical shifts and coupling patterns to confirm the molecular structure.
-
Conclusion
N,N'-Dimethyl-1,6-hexanediamine is a compound of significant utility, bridging the gap between fundamental organic chemistry and applied material science and biotechnology. Its value lies not only in its inherent reactivity but also in the predictable manner in which its structural features—the flexible hexamethylene spacer and the nucleophilic secondary amine groups—translate into desirable properties in larger molecular constructs. A thorough understanding of its chemical properties, as outlined in this guide, is essential for any researcher seeking to leverage its potential in the development of novel materials, therapeutics, and chemical technologies.
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Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem - NIH. [Link]
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Hexamethylenediamine - Wikipedia. [Link]
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N,N'-DIMETHYL-1,6-HEXANEDIAMINE|13093-04-4 - MOLBASE. [Link]
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Key Applications of 1,6-Hexanediamine in Industrial Manufacturing. [Link]
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Material Safety Data Sheet - Harper College. [Link]
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1,6-Hexanediamine, N,N,N',N'-tetramethyl- - the NIST WebBook. [Link]
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1,6-Hexanediamine: Human health tier II assessment. [Link]
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N,N'-Dicinnamylidene-1,6-hexanediamine | C24H28N2 | CID 67325 - PubChem. [Link]
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